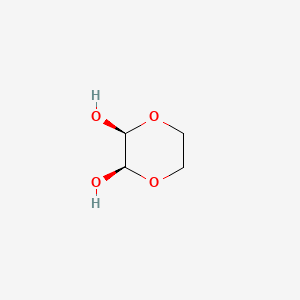
1,4-Dioxane-2,3-diol, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxane-2,3-diol, cis-: is a chemical compound with the molecular formula C4H8O4 It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms within a dioxane ring The cis- configuration indicates that the hydroxyl groups are on the same side of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,3-diol, cis- can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with an oxidizing agent to introduce hydroxyl groups at the 2 and 3 positions. Another method includes the use of oxetan-3-ols as 1,2-bis-electrophiles in a Brønsted-Acid-Catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,4-Dioxane-2,3-diol, cis- typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxane-2,3-diol, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to simpler diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peroxycarboxylic acids.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4).
Catalysts: Brønsted acids like triflic acid (HOTf) for specific reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield simpler alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-2,3-diol, cis- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism by which 1,4-Dioxane-2,3-diol, cis- exerts its effects involves its hydroxyl groups and the dioxane ring. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the dioxane ring provides structural stability. These properties make it a versatile compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane-5,5-dimethanol: Another dioxane derivative with different hydroxyl group positions.
1,2-Dioxolane: A related compound with a different ring structure.
1,4-Dioxane: The parent compound without hydroxyl groups.
Uniqueness: 1,4-Dioxane-2,3-diol, cis- is unique due to its specific stereochemistry and the presence of vicinal diols. This configuration allows for unique interactions and reactions that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
67907-43-1 |
|---|---|
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
(2R,3S)-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4+ |
InChI-Schlüssel |
YLVACWCCJCZITJ-ZXZARUISSA-N |
Isomerische SMILES |
C1CO[C@@H]([C@@H](O1)O)O |
Kanonische SMILES |
C1COC(C(O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















